[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate
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Overview
Description
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate: is a complex organic compound that features both an oxazole and a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate typically involves the formation of the oxazole ring followed by esterification with 4-bromobenzoic acid. One common method for synthesizing oxazoles is through the cycloisomerization of α,β-acetylenic oximes under moderate reaction conditions . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite to enable an efficient, one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Industrial Production Methods: Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The oxazole ring can undergo oxidation reactions, potentially forming oxazole N-oxides.
Reduction: Reduction of the oxazole ring can lead to the formation of dihydrooxazoles.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Oxazole N-oxides.
Reduction: Dihydrooxazoles.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine: The compound and its derivatives could be investigated for their therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: In the industrial sector, the compound may find applications in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism by which [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Benzo[d]oxazol-2-yl derivatives: These compounds share the oxazole ring and have similar synthetic routes and applications.
Quinazolinone derivatives: These compounds are also used in medicinal chemistry and have comparable biological activities.
Uniqueness: What sets [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate apart is its specific combination of functional groups, which may confer unique reactivity and biological activity
Properties
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-12-2-4-13(5-3-12)17-10-16(20-23-17)11-22-18(21)14-6-8-15(19)9-7-14/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVKZLWPVRLTRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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